Cas no 67141-22-4 (4-tert-butylpyridine-2-carbaldehyde)

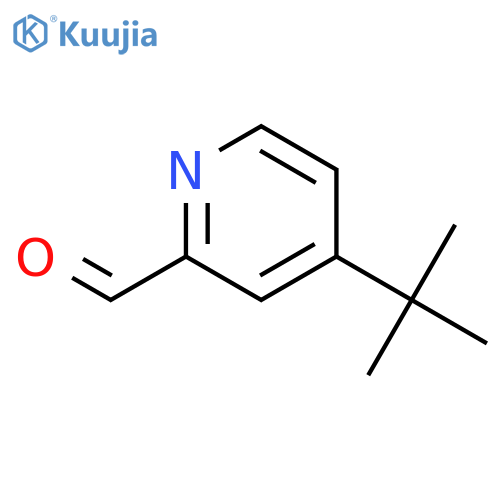

67141-22-4 structure

商品名:4-tert-butylpyridine-2-carbaldehyde

CAS番号:67141-22-4

MF:C10H13NO

メガワット:163.216322660446

MDL:MFCD18254152

CID:1115750

PubChem ID:18799695

4-tert-butylpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(1,1-dimethylethyl)-2-Pyridinecarboxaldehyde

- 4-tert-butylpyridine-2-carbaldehyde

- 67141-22-4

- Z1255504498

- EN300-2139574

- 4-t-Butyl-2-pyridine-carboxaldehyde

- 4-(tert-butyl)picolinaldehyde

- SCHEMBL80327

- CKNDWLWHZWBDGR-UHFFFAOYSA-N

- 4-tert-butyl-pyridine-2-carbaldehyde

- SB53420

- CS-0454749

- DB-106988

- G74886

-

- MDL: MFCD18254152

- インチ: InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3

- InChIKey: CKNDWLWHZWBDGR-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CC(=NC=C1)C=O

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 30Ų

4-tert-butylpyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2139574-0.05g |

4-tert-butylpyridine-2-carbaldehyde |

67141-22-4 | 95% | 0.05g |

$238.0 | 2023-09-16 | |

| Alichem | A029208120-25g |

4-(tert-Butyl)picolinaldehyde |

67141-22-4 | 97% | 25g |

$5113.44 | 2023-09-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-500MG |

4-tert-butylpyridine-2-carbaldehyde |

67141-22-4 | 95% | 500MG |

¥ 3,115.00 | 2023-03-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-10G |

4-tert-butylpyridine-2-carbaldehyde |

67141-22-4 | 95% | 10g |

¥ 16,935.00 | 2023-03-10 | |

| 1PlusChem | 1P00FGOL-100mg |

4-(tert-butyl)picolinaldehyde |

67141-22-4 | 95% | 100mg |

$501.00 | 2024-04-22 | |

| 1PlusChem | 1P00FGOL-5g |

4-(tert-butyl)picolinaldehyde |

67141-22-4 | 95% | 5g |

$3747.00 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-100mg |

4-tert-butylpyridine-2-carbaldehyde |

67141-22-4 | 95% | 100mg |

¥1274.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-250mg |

4-tert-butylpyridine-2-carbaldehyde |

67141-22-4 | 95% | 250mg |

¥2045.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525416-250mg |

4-(Tert-butyl)picolinaldehyde |

67141-22-4 | 98% | 250mg |

¥3917.00 | 2024-05-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-5g |

4-tert-butylpyridine-2-carbaldehyde |

67141-22-4 | 95% | 5g |

¥13205.0 | 2024-04-17 |

4-tert-butylpyridine-2-carbaldehyde 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

67141-22-4 (4-tert-butylpyridine-2-carbaldehyde) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67141-22-4)4-tert-butylpyridine-2-carbaldehyde

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):240.0/384.0/642.0